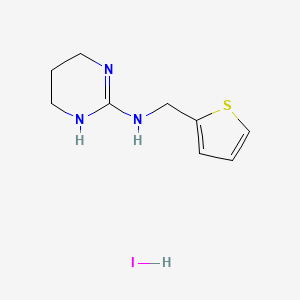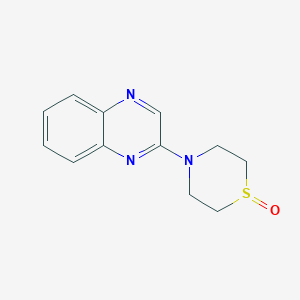![molecular formula C13H18N2OS B7573534 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one, also known as MTDP, is a novel compound with potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. In addition, 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has also been shown to inhibit the mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity, making it a safe compound to use in experiments. However, there are limitations to the use of 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one. Further studies are needed to fully understand its mechanism of action and its effects on different signaling pathways. In addition, more studies are needed to determine its efficacy in animal models and in clinical trials. 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one also has potential applications in other fields such as agriculture and food science, and further studies are needed to explore these applications.
Conclusion:
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one is a novel compound with potential therapeutic applications in various fields. Its synthesis method has been well-established, and its mechanism of action has been studied in detail. 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and its efficacy in animal models and clinical trials.
Synthesemethoden
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one can be synthesized using various methods, but the most common method involves the reaction of 2-amino-3-methylpyridine with 5-methyl-2-thiophenecarboxaldehyde in the presence of acetic acid. The resulting intermediate is then reacted with 1,3-dibromopropane to form the final product, 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one. The purity of the compound can be increased using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has potential therapeutic applications in various fields, including neurology, cardiology, and oncology. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has also been shown to have cardioprotective effects, making it a potential treatment for cardiovascular diseases. In addition, 3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
3-methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9-5-6-10(17-9)11-14-13(7-3-4-8-13)12(16)15(11)2/h5-6,11,14H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWMPCHNUUZECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC3(CCCC3)C(=O)N2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Fluoro-8-[[4-(1-methylsulfonylazepan-2-yl)piperidin-1-yl]methyl]quinoline](/img/structure/B7573463.png)
![1-(2,3-Dihydroindol-1-yl)-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)propan-1-one](/img/structure/B7573471.png)
![N-[[1-(4-chlorophenyl)cyclohexyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573474.png)
![2-Methyl-4-[(5-pyridin-4-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7573484.png)
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-[3-(ethoxymethyl)piperidin-1-yl]methanone](/img/structure/B7573488.png)
![N-[(2,6-difluorophenyl)methyl]-N-ethyl-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7573499.png)

![4-[4-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one](/img/structure/B7573511.png)

![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine](/img/structure/B7573527.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)

![N-cyclopentyl-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7573550.png)
![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)